(2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid
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Overview
Description
(2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, isopropoxy, and methyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution (SNAr) reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, and water at 80-100°C.
Oxidation: H2O2, NaBO3 in aqueous or alcoholic solvents.
Substitution: Nucleophiles like NH3, RSH in polar aprotic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl halide.
Comparison with Similar Compounds
- 2-Fluoro-6-methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
Comparison: (2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H14BFO3 |
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Molecular Weight |
212.03 g/mol |
IUPAC Name |
(2-fluoro-3-methyl-6-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO3/c1-6(2)15-8-5-4-7(3)10(12)9(8)11(13)14/h4-6,13-14H,1-3H3 |
InChI Key |
OKJGEZCDUKLYMW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OC(C)C)(O)O |
Origin of Product |
United States |
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